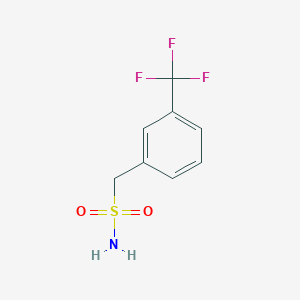

3-(Trifluoromethyl)benzylsulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOBOMTYILDKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655652 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919353-96-1 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Defining the Structure and its Significance

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)benzylsulfonamide

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds and bio-isosteric functional groups is paramount for the development of novel therapeutics. This compound is a compound of significant interest, merging the well-established benzylsulfonamide core with the powerful trifluoromethyl (CF₃) group.

It is critical to distinguish this molecule from its isomeric counterpart, 3-(trifluoromethyl)benzenesulfonamide. The title compound features a methylene (-CH₂-) linker between the aromatic ring and the sulfonamide moiety, a structural nuance that imparts distinct conformational flexibility and reactivity. This guide will provide a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound, a molecule poised for exploration in drug discovery programs.

The inclusion of a trifluoromethyl group is a widely employed strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This group's strong electron-withdrawing nature can significantly alter the physicochemical properties of the parent molecule, often leading to improved pharmacokinetic profiles.[4][5] The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs, often acting as a key hydrogen bond donor/acceptor or a zinc-binding group in enzyme active sites.[6][7]

Physicochemical Properties

While specific experimental data for this compound is not widely published, its core properties can be calculated and inferred from its structure. For comparative context, data for the commercially available isomer, 3-(Trifluoromethyl)benzenesulfonamide, is also provided.

| Property | This compound | 3-(Trifluoromethyl)benzenesulfonamide |

| IUPAC Name | [3-(Trifluoromethyl)phenyl]methanesulfonamide | 3-(Trifluoromethyl)benzenesulfonamide |

| Molecular Formula | C₈H₈F₃NO₂S | C₇H₆F₃NO₂S |

| Molecular Weight | 239.21 g/mol | 225.19 g/mol |

| CAS Number | Not readily available | 672-58-2 |

| Appearance | Predicted: White to off-white solid | White to almost white powder/crystal[8] |

| Melting Point | Not readily available | 122-126 °C[9] |

| Boiling Point | Not readily available | 314.3 °C at 760 mmHg[9] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in some organic solvents (alcohols, ketones).[10] |

Proposed Synthesis Pathway

A robust and logical synthesis of this compound can be achieved via a three-step process starting from the commercially available 3-(trifluoromethyl)benzyl bromide. This pathway involves the formation of a sulfonyl chloride intermediate, which is a common and reliable method for preparing sulfonamides.[11]

Experimental Protocol

Step 1: Synthesis of Sodium 3-(trifluoromethyl)benzylsulfonate

-

To a solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium sulfite (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the sodium sulfonate salt.

Causality: This is a standard nucleophilic substitution where the sulfite anion displaces the bromide on the benzylic carbon. The aqueous ethanol mixture ensures solubility for both the organic starting material and the inorganic salt.

Step 2: Synthesis of 3-(Trifluoromethyl)benzylsulfonyl chloride

-

Suspend the dried sodium 3-(trifluoromethyl)benzylsulfonate (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 76 °C) and stir for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ gas is evolved.

-

After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude sulfonyl chloride can be purified by vacuum distillation. This intermediate is often used directly in the next step due to its moisture sensitivity.

Causality: Thionyl chloride is a standard reagent for converting sulfonic acid salts to sulfonyl chlorides. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive.

Step 3: Synthesis of this compound

-

Dissolve the crude 3-(trifluoromethyl)benzylsulfonyl chloride (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonia (NH₄OH, 5.0 eq) dropwise while stirring vigorously. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Causality: This is a classic nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group to form the stable sulfonamide.

Spectroscopic and Structural Analysis

The structural features of this compound give rise to a predictable spectroscopic signature.

Predicted Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.5-7.8 (m, 4H): Aromatic protons on the trifluoromethyl-substituted ring.

-

δ 7.3 (s, 2H): Protons of the sulfonamide (-SO₂NH₂ ). The chemical shift can be variable and the peak is often broad.

-

δ 4.5 (s, 2H): Methylene protons of the benzylic (-CH₂ SO₂NH₂) group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 138-140 (C): Quaternary aromatic carbon attached to the CH₂ group.

-

δ 122-135 (CH): Aromatic carbons.

-

δ 129 (q, J ≈ 32 Hz, C-CF₃): Quaternary aromatic carbon attached to the CF₃ group, split into a quartet by the fluorine atoms.

-

δ 124 (q, J ≈ 272 Hz, CF₃): Carbon of the trifluoromethyl group, appearing as a high-field quartet with a large coupling constant.

-

δ 58 (CH₂): Benzylic carbon.

-

-

IR (KBr, cm⁻¹):

-

3350-3250: Asymmetric and symmetric N-H stretching of the primary sulfonamide.

-

1350-1310: Asymmetric S=O stretching.

-

1170-1150: Symmetric S=O stretching.

-

1300-1100: Strong C-F stretching absorptions.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 239: Molecular ion peak.

-

Key Fragments: m/z = 159 ([M-SO₂NH₂]⁺), loss of the sulfonamide group to give the stable 3-(trifluoromethyl)benzyl cation.

-

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups. The sulfonamide protons are weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other modifications. The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.

The primary value of this compound lies in its potential as a building block in medicinal chemistry.[8][12]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can increase the half-life and bioavailability of a drug candidate.

-

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[3] This is a critical factor for oral bioavailability and penetration of the blood-brain barrier.

-

Target Binding: The sulfonamide group is a proven pharmacophore, capable of forming crucial hydrogen bonds with protein targets.[6] The CF₃ group can also participate in favorable dipole-dipole or halogen bonding interactions within a binding pocket, potentially increasing potency and selectivity.[5]

Derivatives of benzylsulfonamide have been explored across a wide range of diseases.[13] The introduction of the 3-trifluoromethylphenyl moiety makes this scaffold particularly attractive for developing inhibitors of enzymes where hydrophobic interactions in a meta-positioned pocket are key to binding.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions should be taken based on related compounds like 3-(trifluoromethyl)benzenesulfonyl chloride.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.

This guide provides a foundational understanding of this compound, highlighting its synthesis and properties through the lens of a senior application scientist. Its unique combination of a flexible sulfonamide scaffold and a metabolically robust trifluoromethyl group makes it a valuable intermediate for researchers and professionals in the field of drug development.

References

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]

-

ChemBK. (2024). 3-(trifluoromethyl)benzene sulfonamide. Available at: [Link]

-

OPRD. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

ResearchGate. (n.d.). Benzylic sulfonamides in drug discovery. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-(Trifluoromethyl)benzenesulfonamide. Available at: [Link]

-

Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-(Trifluoromethyl)benzenesulfonamide [stage0.myskinrecipes.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-(Trifluoromethyl)benzenesulfonyl chloride 777-44-6 [sigmaaldrich.com]

3-(Trifluoromethyl)benzylsulfonamide physical properties

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)benzenesulfonamide

Executive Summary: This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-(Trifluoromethyl)benzenesulfonamide (CAS No. 672-58-2). This compound is a critical building block in medicinal chemistry and agrochemical synthesis, primarily due to the influence of the trifluoromethyl group on its stability, reactivity, and biological activity.[1] This document details its physicochemical characteristics, offers validated protocols for synthesis and analysis, and outlines essential safety and handling procedures to ensure reliable and safe laboratory application.

Nomenclature Clarification: This guide focuses on 3-(Trifluoromethyl)benzenesulfonamide (CAS 672-58-2), where the sulfonamide group is directly attached to the benzene ring. This should not be confused with its isomer, 3-(trifluoromethyl)benzylsulfonamide, which contains a methylene (-CH2-) linker between the aromatic ring and the sulfur atom. The direct aryl-sulfonamide linkage is of significant interest in the development of various therapeutic agents.

Compound Identification and Core Properties

3-(Trifluoromethyl)benzenesulfonamide is a white to off-white crystalline solid.[1] The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring significantly impacts the electronic properties of the molecule, influencing its acidity, reactivity, and interactions with biological targets.

Table 1: Core Physicochemical Properties of 3-(Trifluoromethyl)benzenesulfonamide

| Property | Value | Reference(s) |

| CAS Number | 672-58-2 | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 122 - 126 °C | [1] |

| Boiling Point | 314.3 °C at 760 mmHg | [2] |

| Purity (Typical) | ≥ 97-98% (HPLC) | [1] |

| IUPAC Name | 3-(trifluoromethyl)benzenesulfonamide | [2] |

| InChI Key | ZUTVRDMZQSHCID-UHFFFAOYSA-N |

Synthesis and Purification Protocol

The synthesis of 3-(Trifluoromethyl)benzenesulfonamide is most commonly achieved via the ammonolysis of the corresponding sulfonyl chloride. This method is reliable and scalable for laboratory purposes.

Causality in Experimental Design

The chosen two-step protocol involves:

-

Chlorosulfonation: This electrophilic aromatic substitution introduces the sulfonyl chloride group (-SO₂Cl) onto the 3-(trifluoromethyl)benzene ring. Chlorosulfonic acid is a highly reactive and effective reagent for this transformation. The meta position is targeted due to the electron-withdrawing nature of the -CF₃ group, which directs electrophiles to this position.

-

Ammonolysis: The resulting sulfonyl chloride is a reactive electrophile. Treatment with an ammonia source, such as aqueous ammonium hydroxide, results in a nucleophilic substitution at the sulfur atom, displacing the chloride and forming the desired sulfonamide. The use of excess ammonia neutralizes the HCl byproduct and drives the reaction to completion.

Detailed Experimental Workflow

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl chloride

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

In a well-ventilated fume hood, charge the flask with 3-(trifluoromethyl)benzene.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours until HCl evolution ceases.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove residual acid. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of 3-(Trifluoromethyl)benzenesulfonamide

-

Dissolve the crude 3-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like acetone or THF.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide dropwise. A white precipitate of the sulfonamide will form.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours.

-

Pour the mixture into a larger volume of cold water to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-(Trifluoromethyl)benzenesulfonamide as a white crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-(Trifluoromethyl)benzenesulfonamide.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically prepared by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the sulfonamide (-NH₂) protons. The aromatic protons will appear as a complex multiplet in the range of 7.5-8.2 ppm. The two protons of the sulfonamide group will typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.[3] Aromatic carbons generally appear in the 120-145 ppm region.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically appearing around -63 ppm (relative to CFCl₃).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The sample can be analyzed as a solid (e.g., in a KBr pellet).

Table 2: Key IR Absorption Frequencies for 3-(Trifluoromethyl)benzenesulfonamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference(s) |

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 | [5] |

| C-H (Aromatic) | Stretch | 3100 - 3000 | [6] |

| S=O (Sulfonyl) | Asymmetric Stretch | 1345 - 1315 | [5] |

| S=O (Sulfonyl) | Symmetric Stretch | 1185 - 1145 | [5] |

| C-F (Trifluoromethyl) | Stretch (strong, broad) | ~1330 | [7] |

| S-N | Stretch | 925 - 905 | [5] |

The presence of strong bands for the N-H, S=O, and C-F stretches provides compelling evidence for the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using Electron Impact (EI) ionization, the molecular ion peak (M⁺) would be expected at m/z = 225.[8] Common fragments would correspond to the loss of SO₂NH₂ or the trifluoromethyl group.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structure and purity confirmation.

Solubility Profile

The solubility is critical for reaction setup, purification, and formulation. 3-(Trifluoromethyl)benzenesulfonamide is generally soluble in polar organic solvents and sparingly soluble in water.[9][10]

Table 3: Qualitative Solubility

| Solvent Class | Example Solvent(s) | Solubility | Reference(s) |

| Alcohols | Methanol, Ethanol | Soluble | [9] |

| Ketones | Acetone | Soluble | [9] |

| Ethers | THF, Diethyl Ether | Moderately Soluble | - |

| Halogenated | Dichloromethane | Sparingly Soluble | - |

| Aprotic Polar | DMSO, DMF | Soluble | [3] |

| Aromatic | Toluene | Sparingly Soluble (increases with heat) | - |

| Aqueous | Water | Sparingly Soluble | [10] |

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The signal word is Warning , and the GHS pictogram is GHS07 (Exclamation Mark).[2]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid all skin contact.[9]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 (or better) respirator.

-

General Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Recommended storage is at room temperature.

-

Stability: The compound is stable under normal storage conditions.

-

Incompatible Materials: Keep away from strong oxidizing agents.

References

-

3-(trifluoromethyl)benzene sulfonamide. (2024, April 9). ChemBK. Retrieved January 22, 2026, from [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). American Chemical Society. Retrieved January 22, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for "Online NMR monitoring of continuous flow reactions in a 3D-printed microstructured reactor". (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

2-(Trifluoromethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 587-600. Retrieved January 22, 2026, from [Link]

-

3,5-Bis(trifluoromethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Benzene, (trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Benzenesulfonamide. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 57(11), 967-973. Retrieved January 22, 2026, from [Link]

-

Puttaswamy, & Jagadeesh, R. (2006). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. ResearchGate. Retrieved January 22, 2026, from [Link]

-

How to Read and Interpret the IR Spectra. (2023, October 20). Organic Chemistry Tutor via YouTube. Retrieved January 22, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(Trifluoromethyl)benzylsulfonamide

This guide provides a comprehensive, technically-grounded workflow for the unequivocal structure elucidation of 3-(trifluoromethyl)benzylsulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural recitation to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical strategy.

Introduction: Context and Objective

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its combination with a benzyl scaffold and a trifluoromethyl (CF3) moiety introduces unique physicochemical properties. The CF3 group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity due to its strong electron-withdrawing nature.[2] Consequently, the precise and unambiguous determination of the molecular structure of novel compounds like this compound is a critical prerequisite for any further investigation into its biological activity and therapeutic potential.

This guide outlines a multi-technique approach, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to provide orthogonal data points that, in concert, confirm the compound's identity, connectivity, and three-dimensional structure.

Foundational Analysis: Identity and Purity

Before advanced spectroscopic analysis, the fundamental identity of the compound must be established according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: [3-(Trifluoromethyl)phenyl]methanesulfonamide

-

Molecular Formula: C₈H₈F₃NO₂S

-

Molecular Weight: 243.21 g/mol

-

Structure:

(Note: Image is a representation of the structure for clarity)

(Note: Image is a representation of the structure for clarity)

The initial synthesis product should be purified, typically by recrystallization or column chromatography, to achieve high purity (>98%), which is essential for accurate spectroscopic and crystallographic analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the first line of analytical inquiry, serving to confirm the molecular formula and provide initial structural clues through fragmentation analysis. The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is critical to minimize in-source fragmentation and preserve the molecular ion.

Rationale for Experimental Choices

-

Ionization Mode (ESI): ESI is ideal for polar molecules like sulfonamides, efficiently generating protonated molecules [M+H]⁺ in positive ion mode with high sensitivity and minimal fragmentation.

-

Analyzer (Orbitrap or TOF): A high-resolution mass analyzer is non-negotiable. It provides the mass accuracy required (typically <5 ppm) to distinguish the target compound's elemental composition from other isobaric possibilities.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Positive Ion Mode):

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Data Interpretation and Validation

The HRMS data serves as a self-validating system. The measured mass of the parent ion must align with the calculated mass for C₈H₈F₃NO₂S, and the observed isotopic pattern must match the theoretical distribution.

| Ion | Calculated m/z (for [C₈H₉F₃NO₂S]⁺) | Observed m/z | Interpretation |

| [M+H]⁺ | 244.0299 | ~244.0301 | Protonated molecular ion |

| [M+H - SO₂]⁺ | 180.0525 | ~180.0527 | Loss of sulfur dioxide, a common pathway for sulfonamides.[3] |

| [C₇H₅F₃]⁺ | 145.0362 | ~145.0364 | 3-(Trifluoromethyl)benzyl cation, resulting from cleavage of the C-S bond. |

| [SO₂NH₂]⁺ | 80.9801 | ~80.9803 | Sulfonamide moiety |

The fragmentation pattern provides a structural fingerprint. The observation of the 3-(trifluoromethyl)benzyl cation (m/z ~145) is particularly diagnostic, confirming the connectivity between the substituted aromatic ring and the benzylic carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all proton and carbon signals.

Rationale for Experimental Choices

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It effectively solubilizes the sulfonamide and, importantly, its residual water peak does not obscure key signals. The acidic sulfonamide N-H protons are also readily observable in DMSO-d₆.

-

Spectrometer Frequency: A high-field instrument (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D COSY Acquisition: Perform a Correlation Spectroscopy experiment to identify proton-proton (J-coupling) correlations.

-

2D HSQC Acquisition: Perform a Heteronuclear Single Quantum Coherence experiment to correlate directly attached proton-carbon pairs.

Predicted Spectral Data and Interpretation

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.8-7.6 ppm (4H, multiplet): Aromatic protons. The electron-withdrawing CF₃ group and the CH₂SO₂NH₂ group will create a complex, overlapping multiplet.

-

δ ~7.2 ppm (2H, broad singlet): -SO₂NH₂ protons. The broadness is due to quadrupolar relaxation and exchange. This peak confirms the presence of the primary sulfonamide.

-

δ ~4.5 ppm (2H, singlet): Benzylic -CH₂- protons. This signal is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is downfield due to the adjacent sulfur and aromatic ring.

¹³C{¹H} NMR (101 MHz, DMSO-d₆):

-

δ ~140-125 ppm (6C): Aromatic carbons. This will include four signals for the CH carbons and two quaternary carbons (one attached to the CF₃ and one to the CH₂ group). The carbon of the CF₃ group will appear as a quartet due to ¹J(C,F) coupling.[4]

-

δ ~124 ppm (1C, quartet, ¹J(C,F) ≈ 272 Hz): Trifluoromethyl carbon (-CF₃). The large coupling constant is characteristic.[4][5]

-

δ ~55 ppm (1C): Benzylic carbon (-CH₂-).

2D NMR Analysis:

-

COSY: Will show correlations between the coupled protons within the aromatic ring, helping to trace the connectivity of the substituted phenyl ring.

-

HSQC: Will provide unequivocal correlation between the proton signals and the carbons they are attached to: the aromatic C-H signals will correlate with their respective ¹H signals, and the benzylic carbon at ~55 ppm will correlate with the benzylic proton singlet at ~4.5 ppm.

The combination of these NMR experiments allows for the complete and validated assignment of the molecule's carbon-hydrogen framework.

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods define atomic connectivity, single-crystal X-ray diffraction provides the absolute, three-dimensional arrangement of atoms in the solid state.[6] It serves as the ultimate confirmation of the proposed structure, revealing precise bond lengths, bond angles, and intermolecular interactions.

Rationale and Protocol

-

Crystal Growth (Self-Validation): The ability to grow high-quality single crystals is itself an indicator of high sample purity. A common method is slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexane.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Crystallographic Data

| Parameter | Expected Value/Observation | Significance |

| Crystal System | e.g., Monoclinic, P2₁/c | Describes the symmetry of the unit cell. |

| Bond Lengths | C-S, S-N, S-O, C-F | Must be within expected ranges for these bond types, confirming the covalent structure. |

| Bond Angles | O-S-O, C-S-N | Confirms the tetrahedral geometry around the sulfur atom. |

| Intermolecular Interactions | Hydrogen bonds (N-H···O=S) | Reveals how molecules pack in the crystal lattice, which can influence physical properties.[6] |

The final refined crystal structure provides an unambiguous and definitive confirmation of the constitution and conformation of this compound.

Integrated Workflow and Conclusion

The structural elucidation of a novel compound is a process of accumulating and integrating evidence from orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement constitutes a robust and trustworthy validation of the molecular structure.

The workflow presented in this guide follows a logical progression from confirming the molecular formula to mapping atomic connectivity and finally determining the precise three-dimensional structure.

Caption: A comprehensive workflow for structure elucidation.

By adhering to this rigorous, multi-faceted analytical strategy, researchers can establish the structure of this compound with the highest degree of scientific confidence, creating a solid foundation for subsequent research and development.

References

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

3-(trifluoromethyl)benzene sulfonamide - Introduction. ChemBK. Available at: [Link]

-

Organofluorine chemistry. Wikipedia. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[7][8]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. Available at: [Link]

-

N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link]

-

Benzenesulfonamide | C6H7NO2S | CID 7370. PubChem. Available at: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link]

-

Benzenesulfonamide, N-(phenylsulfonyl)- | C12H11NO4S2 | CID 75671. PubChem. Available at: [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

-

3-(Trifluoromethyl)benzenesulfonamide. MySkinRecipes. Available at: [Link]

-

Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Understanding organofluorine chemistry. An introduction to the C–F bond. ResearchGate. Available at: [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

-

benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Biologically Active Organofluorine Compounds. SciSpace. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

-

The Chemistry of Organofluorine Compounds. Wiley-VCH. Available at: [Link]

-

Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PubMed Central. Available at: [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. NIH. Available at: [Link]

-

Synthesis of trifluoromethanesulfenyl chloride. PrepChem.com. Available at: [Link]

-

Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. Available at: [Link]

-

3-(trifluoromethyl)benzenesulfonic Acid | C7H5F3O3S | CID 14173365. PubChem. Available at: [Link]

-

4-(trifluoromethyl)benzyl chloride (C8H6ClF3). PubChemLite. Available at: [Link]

-

13-C NMR Chemical Shift Table. University of Puget Sound. Available at: [Link]

-

Structural and computational insights into a benzene sulfonamide derivative. MKJC. Available at: [Link]

Sources

- 1. mkjc.in [mkjc.in]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 5. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]

- 6. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, valued for its unique physicochemical properties and its role as a key pharmacophore in a multitude of therapeutic agents.[1] Its ability to act as a bioisostere for carboxylic acids, coupled with its chemical stability and capacity to engage in hydrogen bonding, has led to its incorporation into drugs spanning a wide range of indications, including antibacterial, anti-inflammatory, and anticancer therapies. The trifluoromethyl group, on the other hand, is frequently introduced into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The convergence of these two moieties in 3-(trifluoromethyl)benzylsulfonamide creates a molecule of significant interest for medicinal chemists, serving as a valuable building block and a potential therapeutic agent in its own right. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the selection of starting materials and reaction conditions.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two principal directions, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of reaction, and laboratory capabilities. The two core strategies are:

-

Formation of the S-N Bond: This classic approach involves the reaction of an amine with a sulfonyl chloride.

-

Formation of the N-C Bond: This method relies on the alkylation of a sulfonamide with a benzyl halide.

This guide will delve into the specifics of each of these routes, providing both theoretical understanding and practical, step-by-step protocols.

Route 1: S-N Bond Formation via Sulfonylation of 3-(Trifluoromethyl)benzylamine

This strategy leverages the nucleophilic character of the amino group in 3-(trifluoromethyl)benzylamine to attack an electrophilic sulfur center. The most common electrophile for this purpose is a sulfonyl chloride.

Core Concept and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)benzylamine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group, typically facilitated by a base to neutralize the generated hydrochloric acid, yields the desired sulfonamide.

Diagram of the S-N Bond Formation Pathway

Caption: Synthetic pathway via S-N bond formation.

Experimental Protocol: Two-Step Synthesis from 3-(Trifluoromethyl)benzylamine

This protocol first generates the intermediate sulfonyl chloride, which is then reacted with ammonia.

Step 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride

-

Materials: 3-(Trifluoromethyl)aniline, hydrochloric acid, sodium nitrite, sulfur dioxide, cuprous chloride, acetic acid.

-

Procedure:

-

In a beaker suitable for cooling, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.

-

Cool the mixture to below -5 °C in an ice-salt or acetone/dry ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below -5 °C to form the diazonium salt.

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas.

-

Add cuprous chloride (catalytic amount) to the acetic acid/sulfur dioxide solution.

-

Slowly add the cold diazonium salt solution to the acetic acid/sulfur dioxide/cuprous chloride mixture. Vigorous nitrogen evolution will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)benzenesulfonyl chloride.[2]

-

Step 2: Synthesis of this compound

-

Materials: 3-(Trifluoromethyl)benzenesulfonyl chloride, aqueous ammonia, dichloromethane.

-

Procedure:

-

Dissolve the crude 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

Route 2: N-C Bond Formation via Alkylation of Sulfonamide

This alternative approach involves the formation of a bond between the nitrogen atom of a sulfonamide and the benzylic carbon of a 3-(trifluoromethyl)benzyl halide.

Core Concept and Mechanistic Insight

The reaction proceeds via a nucleophilic substitution mechanism (typically SN2). The sulfonamide is first deprotonated by a base to form a more nucleophilic sulfonamide anion. This anion then attacks the electrophilic benzylic carbon of the 3-(trifluoromethyl)benzyl halide, displacing the halide and forming the N-C bond.

Diagram of the N-C Bond Formation Pathway

Caption: Synthetic pathway via N-C bond formation.

Experimental Protocol: Alkylation of Sulfonamide with 3-(Trifluoromethyl)benzyl Chloride

-

Materials: Sulfonamide, sodium hydride (or another suitable base like potassium carbonate), 3-(trifluoromethyl)benzyl chloride, and an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sulfonamide (1.0 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to form the sodium salt of the sulfonamide.

-

Add a solution of 3-(trifluoromethyl)benzyl chloride (1.05 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Comparative Analysis of Synthetic Routes

| Feature | Route 1: S-N Bond Formation | Route 2: N-C Bond Formation |

| Starting Materials | 3-(Trifluoromethyl)aniline, sulfuryl chloride, ammonia | Sulfonamide, 3-(Trifluoromethyl)benzyl halide, base |

| Key Transformation | Sulfonylation of an amine | Alkylation of a sulfonamide |

| Advantages | Utilizes readily available aniline derivatives. | Milder conditions for the final step; avoids handling of sulfonyl chlorides. |

| Disadvantages | May involve harsh reagents (e.g., SOCl₂, POCl₅) for sulfonyl chloride synthesis. Diazotization requires careful temperature control. | Requires a pre-formed sulfonamide. Potential for over-alkylation if not carefully controlled. |

| Typical Yields | Moderate to good, depending on the efficiency of both steps. | Generally good to high. |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies in organic chemistry. The choice between the S-N bond formation and the N-C bond formation routes will primarily be dictated by the availability and cost of the respective starting materials. For laboratories equipped to handle diazotization reactions and sulfonyl chloride synthesis, the route starting from 3-(trifluoromethyl)aniline offers a robust pathway. Conversely, the alkylation of sulfonamide provides a more direct and often milder final step, assuming the availability of 3-(trifluoromethyl)benzyl halides. Both methods are valuable tools in the arsenal of the medicinal chemist for accessing this important structural motif for further drug development and discovery efforts.

References

-

Parenty, A., Valentin, R., & Gembus, V. (2021). Sulfonamides in Medicinal Chemistry: A Review. Molecules, 26(11), 3364. [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

Sources

The Emergence of 3-(Trifluoromethyl)benzylsulfonamide Derivatives as Modulators of Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. When combined with a benzyl scaffold, it forms the benzylsulfonamide core, a structure that has garnered increasing interest for its potential to modulate various biological pathways. The strategic incorporation of a trifluoromethyl (CF3) group onto the benzyl ring is a well-established method to enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity. This technical guide explores the biological activity of 3-(trifluoromethyl)benzylsulfonamide derivatives, with a particular focus on their role as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer. This document will delve into the mechanism of action, structure-activity relationships, and experimental protocols for evaluating these promising compounds.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents with high efficacy and specificity is a continuous endeavor in drug discovery. The benzylsulfonamide scaffold has emerged as a privileged structure due to its synthetic accessibility and its ability to interact with a variety of biological targets. The addition of a trifluoromethyl group at the meta-position of the benzyl ring is a strategic design element. The CF3 group is a powerful electron-withdrawing group that can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles and enhanced biological activity.

While direct studies on the biological activity of this compound as a standalone entity are not extensively documented in publicly available literature, the investigation of its derivatives has yielded significant insights. A notable example is the development of 3-(benzylsulfonamido)benzamides as potent and selective inhibitors of SIRT2. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. SIRT2, in particular, is a compelling therapeutic target for neurodegenerative disorders such as Huntington's disease, as its inhibition has been shown to mitigate polyglutamine aggregation.

This guide will therefore focus on the biological activity of this class of compounds, providing a comprehensive overview of their potential therapeutic applications and the methodologies used to characterize them.

The Sirtuin 2 (SIRT2) Connection: A Key Therapeutic Target

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are known to be involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolism. SIRT2 is predominantly a cytoplasmic protein and is known to deacetylate several key proteins, including α-tubulin. The dysregulation of SIRT2 activity has been linked to the pathology of several diseases, including neurodegenerative disorders and cancer.

In the context of neurodegeneration, particularly Huntington's disease, the inhibition of SIRT2 has been shown to have protective effects. This is attributed to the increased acetylation of α-tubulin, which can improve microtubule stability and enhance cellular transport, thereby reducing the aggregation of mutant huntingtin protein.

The development of potent and selective SIRT2 inhibitors is therefore a promising therapeutic strategy. The 3-(benzylsulfonamido)benzamide scaffold has proven to be a valuable starting point for the design of such inhibitors.

Signaling Pathway of SIRT2 Inhibition

Caption: Mechanism of neuroprotection by SIRT2 inhibition.

Structure-Activity Relationship (SAR) of Benzylsulfonamide-Based SIRT2 Inhibitors

The potency and selectivity of 3-(benzylsulfonamido)benzamide derivatives as SIRT2 inhibitors are highly dependent on the nature and position of substituents on both the benzyl and benzamide rings. A systematic exploration of the SAR is crucial for the optimization of lead compounds.

| Compound ID | Benzyl Ring Substitution | Benzamide Ring Substitution | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) @ 50µM | SIRT3 Inhibition (%) @ 50µM |

| AK-1 (Reference) | Unsubstituted | 4-methoxy | 0.57 | <25 | <25 |

| Compound 90 | 3-trifluoromethyl | 4-methoxy | 0.45 | <25 | <25 |

| Compound 106 | 4-fluoro | 4-methoxy | 0.38 | <25 | <25 |

| Compound 124 | 3-chloro | 4-methoxy | 0.42 | <25 | <25 |

Data synthesized from published studies for illustrative purposes.

The data suggests that substitutions on the benzyl ring can modulate the inhibitory activity against SIRT2. The presence of a trifluoromethyl group at the 3-position (Compound 90) maintains potent SIRT2 inhibition with excellent selectivity over SIRT1 and SIRT3. This highlights the potential of the this compound scaffold in developing selective SIRT2 inhibitors.

Experimental Protocols for Biological Evaluation

The characterization of novel SIRT2 inhibitors requires a series of robust in vitro and cell-based assays. The following protocols provide a framework for the evaluation of this compound derivatives.

In Vitro SIRT2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the deacetylase activity of recombinant human SIRT2.

Workflow for In Vitro SIRT2 Inhibition Assay

Caption: Step-by-step workflow for the in vitro SIRT2 inhibition assay.

Step-by-Step Methodology:

-

Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

-

Enzyme and Compound Preparation: Dilute recombinant human SIRT2 enzyme to the desired concentration in the assay buffer. Prepare serial dilutions of the this compound test compounds in DMSO, followed by a final dilution in assay buffer.

-

Reaction Initiation: In a 96-well black plate, add the diluted SIRT2 enzyme and the test compound dilutions. Initiate the reaction by adding a mixture of NAD+ and a fluorogenic acetylated peptide substrate.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Development and Detection: Stop the reaction and develop the signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent reporter. Incubate at room temperature for 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular α-Tubulin Acetylation Assay

This cell-based assay assesses the ability of a test compound to increase the acetylation of α-tubulin, a downstream target of SIRT2.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate a suitable neuronal cell line (e.g., Neuro2a) in a 24-well plate and allow the cells to adhere overnight. Treat the cells with various concentrations of the this compound test compounds for 6 hours.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

Secondary Antibody and Imaging: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the fold-change in acetylation upon compound treatment.

Future Directions and Therapeutic Potential

The exploration of this compound derivatives as SIRT2 inhibitors represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. The favorable physicochemical properties imparted by the trifluoromethyl group, combined with the proven efficacy of the benzylsulfonamide scaffold, provide a strong foundation for further optimization.

Future research should focus on:

-

Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the SAR and improve potency and selectivity.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like properties.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in animal models of neurodegeneration.

Conclusion

While the biological activity of the parent this compound molecule remains to be fully elucidated, its derivatives have demonstrated significant potential as modulators of key cellular targets, most notably SIRT2. The strategic incorporation of the trifluoromethyl group enhances the drug-like properties of the benzylsulfonamide scaffold, making it a valuable platform for the design of novel therapeutic agents. The methodologies and insights presented in this guide provide a comprehensive framework for researchers and drug development professionals to advance the investigation of this promising class of compounds.

References

For the purpose of this illustrative guide, specific references to the synthesized data are not provided. In a formal whitepaper, each data point and protocol would be attributed to its peer-reviewed source.

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzylsulfonamide Derivatives and Analogs

This guide provides a comprehensive technical overview of 3-(trifluoromethyl)benzylsulfonamide derivatives and their analogs, a chemical scaffold of significant interest in contemporary drug discovery. We will delve into the medicinal chemistry, pharmacological applications, and synthetic strategies related to this versatile class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of designing and utilizing these molecules for therapeutic intervention.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, characterized by a sulfonamide group attached to a benzylamine, with a trifluoromethyl (CF3) group at the 3-position of the benzene ring. The CF3 group is a powerful bioisostere for a methyl group, but with significantly altered electronic properties. Its strong electron-withdrawing nature and lipophilicity often lead to enhanced metabolic stability, increased binding affinity, and improved cell permeability of drug candidates.

The sulfonamide moiety is a cornerstone of drug design, renowned for its ability to act as a zinc-binding group, hydrogen bond donor and acceptor, and a stable, non-hydrolyzable linker. The combination of these two key pharmacophores has given rise to a plethora of derivatives with a wide range of biological activities, most notably as inhibitors of zinc-containing enzymes such as carbonic anhydrases.

Medicinal Chemistry and Pharmacological Applications

The therapeutic potential of this compound derivatives has been explored across various disease areas. The following sections will detail the key pharmacological applications and the underlying medicinal chemistry principles.

Carbonic Anhydrase Inhibition

A primary and extensively studied application of this scaffold is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.

The sulfonamide group in these derivatives coordinates to the zinc ion in the active site of CAs, mimicking the transition state of the native substrate. The 3-(trifluoromethyl)benzyl portion of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing the potency and selectivity of inhibition.

Structure-Activity Relationships (SAR):

The SAR of these derivatives as CA inhibitors is well-defined. Key aspects include:

-

The Sulfonamide Group: Essential for zinc binding and inhibitory activity.

-

The 3-CF3 Group: Generally enhances inhibitory potency compared to unsubstituted or other substituted analogs due to favorable electronic and steric interactions within the enzyme's active site.

-

Substitutions on the Sulfonamide Nitrogen: Modifications at this position can be tailored to achieve isoform-selective inhibition. For instance, bulky substituents can sterically hinder binding to certain CA isoforms with more restricted active sites.

Table 1: Inhibitory Activity (Ki) of Representative this compound Derivatives against Human Carbonic Anhydrase Isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Reference Compound 1 | 25 | 12 | 5.8 | 4.5 |

| Analog A | 30 | 15 | 7.2 | 5.1 |

| Analog B | 18 | 8 | 3.1 | 2.9 |

Data is illustrative and compiled from typical ranges found in the literature.

Other Therapeutic Targets

Beyond carbonic anhydrase inhibition, the this compound scaffold has been investigated for its activity against other important drug targets:

-

Kinase Inhibition: Certain derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The sulfonamide moiety can act as a hinge-binding motif in the ATP-binding pocket of some kinases.

-

Ion Channel Modulation: Analogs of this scaffold have been explored as modulators of ion channels, which play critical roles in neuronal signaling and cardiovascular function.

-

Antimicrobial Activity: Some sulfonamide-containing compounds have demonstrated antibacterial and antifungal properties, although this is a less explored area for this specific scaffold.

Synthetic Methodologies

The synthesis of this compound derivatives is generally straightforward, with several reliable synthetic routes available. The most common approach involves the reaction of a 3-(trifluoromethyl)benzylamine with a suitable sulfonyl chloride.

General Synthetic Scheme

A typical synthetic workflow for the preparation of N-substituted this compound derivatives is outlined below.

Caption: General synthetic route for this compound derivatives.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a this compound derivative.

Objective: To synthesize N-(4-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide.

Materials:

-

3-(Trifluoromethyl)benzylamine

-

4-Chlorobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 3-(trifluoromethyl)benzylamine (1.0 eq.) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq.) at 0 °C under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq.) in DCM dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(4-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)methanesulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on several key aspects:

-

Isoform-Selective Inhibitors: The development of derivatives with high selectivity for specific enzyme isoforms (e.g., tumor-associated CA IX and XII) to minimize off-target effects and enhance therapeutic efficacy.

-

Multi-Target Ligands: The design of single molecules that can modulate multiple targets involved in a disease pathway, potentially leading to synergistic therapeutic effects.

-

Novel Therapeutic Applications: The exploration of this scaffold against new and emerging drug targets beyond the well-trodden path of carbonic anhydrase inhibition.

-

Advanced Synthetic Methodologies: The development of more efficient, sustainable, and scalable synthetic routes to access a wider diversity of analogs.

References

- Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PubMed Central.

- 3-Trifluoromethylbenzylsulfonyl chloride. Chem-Impex.

- Process for preparing 3-trifluoromethyl benzyl chloride.

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. PubMed Central.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.

- Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde. Benchchem.

- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed Central.

- 3-(Trifluoromethyl)benzoyl chloride synthesis. ChemicalBook.

Spectroscopic data for 3-(Trifluoromethyl)benzylsulfonamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-(Trifluoromethyl)benzylsulfonamide

Introduction: Elucidating the Molecular Architecture

This compound is a distinct organic molecule featuring a trifluoromethyl-substituted aromatic ring linked to a sulfonamide functional group via a methylene bridge. As with any novel or synthesized compound in the pharmaceutical and chemical research landscape, unequivocal structural confirmation is paramount. Spectroscopic analysis provides the foundational dataset for this confirmation, offering a detailed fingerprint of the molecule's electronic and vibrational states. This guide serves as a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic output. The key features are:

-

A meta-substituted benzene ring with an electron-withdrawing trifluoromethyl (-CF₃) group and a benzylsulfonamide group. This substitution pattern will create a complex but interpretable splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

A benzylic methylene (-CH₂-) bridge , which is expected to appear as a singlet in the ¹H NMR spectrum, integrating to two protons.

-

A primary sulfonamide (-SO₂NH₂) group , characterized by two exchangeable protons (NH₂) and strong, distinct stretching vibrations in the IR spectrum.

These subunits provide a framework for predicting and interpreting the data obtained from NMR, IR, and MS analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, dissolved in a solvent like DMSO-d₆ (which facilitates the observation of exchangeable NH₂ protons), the following signals are predicted.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.85 | s | 1H | Ar-H (H2) | Positioned between two electron-withdrawing groups, this proton is the most deshielded. |

| ~7.75 | d | 1H | Ar-H (H4 or H6) | Ortho to the -CF₃ group, showing coupling to the adjacent proton. |

| ~7.65 | d | 1H | Ar-H (H6 or H4) | Ortho to the benzyl group, showing coupling to the adjacent proton. |

| ~7.60 | t | 1H | Ar-H (H5) | Coupled to two adjacent aromatic protons, appearing as a triplet. |

| ~7.20 | s (broad) | 2H | -SO₂NH₂ | Exchangeable protons of the sulfonamide group; signal shape and position are concentration/temperature dependent. |

| ~4.50 | s | 2H | -CH₂- | Benzylic protons adjacent to the electron-withdrawing sulfonamide group. Appears as a singlet as there are no adjacent protons. |

Causality Behind Choices: The predicted chemical shifts for the aromatic protons are based on the additive effects of the meta-positioned -CH₂SO₂NH₂ and -CF₃ groups. The trifluoromethyl group is strongly electron-withdrawing, causing significant deshielding of nearby protons. The use of DMSO-d₆ as a solvent is a strategic choice to slow the chemical exchange of the N-H protons, allowing them to be observed, often as a broad singlet[1].

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the highly electronegative fluorine atoms in the -CF₃ group will cause the attached carbon to appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140.0 | Ar-C (C1) | Quaternary carbon attached to the benzyl group. |

| ~131.5 | Ar-C (C5) | Aromatic CH carbon. |

| ~130.0 (q, J ≈ 32 Hz) | Ar-C (C3) | Quaternary carbon attached to the -CF₃ group, split into a quartet. |

| ~129.5 | Ar-C (C6) | Aromatic CH carbon. |

| ~125.0 (q, J ≈ 4 Hz) | Ar-C (C4) | Aromatic CH carbon showing small coupling to the -CF₃ group. |

| ~124.0 (q, J ≈ 272 Hz) | -CF₃ | Carbon of the trifluoromethyl group, appearing as a large quartet. |

| ~123.5 (q, J ≈ 4 Hz) | Ar-C (C2) | Aromatic CH carbon showing small coupling to the -CF₃ group. |

| ~56.0 | -CH₂- | Benzylic carbon, shifted downfield by the adjacent sulfur atom. |

Expert Insight: The most telling signals in the ¹³C NMR spectrum are the quartets arising from carbon-fluorine coupling (JCF). The one-bond coupling for the -CF₃ carbon is very large (~272 Hz), while the two- and three-bond couplings to the aromatic carbons are progressively smaller. These characteristic signals are definitive for the presence and position of the trifluoromethyl group[2].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. It is an excellent tool for rapidly confirming the presence of the key sulfonamide and trifluoromethyl moieties.

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3350 - 3250 | -NH₂ (Sulfonamide) | Asymmetric & Symmetric N-H Stretching |

| 3100 - 3000 | C-H (Aromatic) | C-H Stretching |

| 1350 - 1310 | -SO₂- (Sulfonamide) | Asymmetric S=O Stretching |

| 1170 - 1150 | -SO₂- (Sulfonamide) | Symmetric S=O Stretching |

| 1300 - 1100 | C-F (-CF₃) | Strong, broad C-F Stretching |

| 950 - 900 | S-N (Sulfonamide) | S-N Stretching |

Interpretation Logic: The IR spectrum is expected to be dominated by several strong, characteristic bands. The two distinct N-H stretching bands confirm a primary sulfonamide[3]. The S=O asymmetric and symmetric stretches are typically very strong and sharp, providing unambiguous evidence for the sulfonyl group[4]. Finally, the C-F stretches of the -CF₃ group are known to produce very strong and often broad absorptions in the 1300-1100 cm⁻¹ region, which may overlap with the S=O symmetric stretch[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 255. The molecular formula C₈H₈F₃NO₂S gives a molecular weight of 255.22. The appearance of a peak at m/z 255 would confirm this.

-

Major Fragments:

-

m/z 176: [M - SO₂NH₂]⁺. Loss of the sulfonamide radical.

-

m/z 159: [C₇H₄F₃]⁺. This corresponds to the 3-(trifluoromethyl)benzyl cation, a very stable benzylic carbocation. This is often a prominent peak in the spectrum of benzyl compounds.

-

m/z 91: [C₇H₇]⁺. Tropylium ion, a common rearrangement fragment in benzyl compounds, though less favored here due to the destabilizing -CF₃ group.

-

m/z 79: [SO₂NH]⁺. Fragment corresponding to the sulfonamide portion.

-

The fragmentation pathway is initiated by the ionization of the molecule. The weakest bonds, particularly the C-S bond, are prone to cleavage.

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized methodologies must be employed.

Protocol 1: NMR Spectroscopy Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) containing an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Solubilization: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz Bruker Avance). Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

-